molecular formula C27H22N4S B14259485 N',2-Bis(diphenylmethylidene)hydrazine-1-carbothiohydrazide CAS No. 396689-35-3

N',2-Bis(diphenylmethylidene)hydrazine-1-carbothiohydrazide

Cat. No.: B14259485
CAS No.: 396689-35-3
M. Wt: 434.6 g/mol
InChI Key: HYZTVPJZQPJHBW-UHFFFAOYSA-N
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Description

N’,2-Bis(diphenylmethylidene)hydrazine-1-carbothiohydrazide is a chemical compound known for its unique structure and properties. It belongs to the class of hydrazones, which are characterized by the presence of the azomethine group (–NHN=C–).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,2-Bis(diphenylmethylidene)hydrazine-1-carbothiohydrazide typically involves the condensation reaction between diphenylmethylidene hydrazine and carbothiohydrazide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N’,2-Bis(diphenylmethylidene)hydrazine-1-carbothiohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

Scientific Research Applications

N’,2-Bis(diphenylmethylidene)hydrazine-1-carbothiohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’,2-Bis(diphenylmethylidene)hydrazine-1-carbothiohydrazide involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which can then participate in various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N’,2-Bis(diphenylmethylidene)hydrazine-1-carbothiohydrazide include:

Uniqueness

Its ability to form stable complexes with metal ions and participate in a variety of chemical reactions makes it a valuable compound in scientific research and industrial applications .

Properties

CAS No.

396689-35-3

Molecular Formula

C27H22N4S

Molecular Weight

434.6 g/mol

IUPAC Name

1,3-bis(benzhydrylideneamino)thiourea

InChI

InChI=1S/C27H22N4S/c32-27(30-28-25(21-13-5-1-6-14-21)22-15-7-2-8-16-22)31-29-26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H,(H2,30,31,32)

InChI Key

HYZTVPJZQPJHBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NNC(=S)NN=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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